3-Chloro-6-(5-methylfuran-2-yl)pyridazine
Overview
Description
“3-Chloro-6-(5-methylfuran-2-yl)pyridazine” is a heteroaromatic compound . It has the molecular formula C9H7ClN2O and a molecular weight of 194.62 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyridazine derivatives have been synthesized through various methods . For example, one method involves a nickel-catalyzed cross-coupling reaction with aromatic and heteroaromatic halides .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a 5-methylfuran-2-yl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 194.62 . Other specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Synthesis and Structural Analysis
3-Chloro-6-(5-methylfuran-2-yl)pyridazine and its analogs have shown significant pharmaceutical importance in medicinal chemistry. Research into these compounds includes their synthesis and structure analysis. For instance, a study by Sallam et al. (2021) details the synthesis and structural analysis of a pyridazine compound, demonstrating the compound's crystallization in the monoclinic crystal system and the use of spectroscopic techniques like IR, NMR, and LC-MS for elucidation (Sallam et al., 2021).
Biological and Pharmacological Properties
Pyridazine derivatives have been explored for their biological properties, including anti-tumor and anti-inflammatory activities. Research by Sallam et al. (2021) on triazole pyridazine derivatives highlights their structural characterization and theoretical studies on their bioactivity (Sallam et al., 2021).
Agricultural Applications
Some studies have investigated the use of pyridazine derivatives in agriculture, such as molluscicides, anti-feedants, insecticides, herbicides, plant growth regulators, and other agrochemical uses. A study by Sallam et al. (2022) discusses the synthesis and docking study of a novel pyridazine derivative for agricultural applications, particularly against fungal pathogens (Sallam et al., 2022).
Corrosion Inhibition
Pyridazine derivatives have also been studied for their potential in corrosion inhibition. Research by Mashuga et al. (2017) delves into the inhibitory effect of pyridazine derivatives on the corrosion of mild steel, utilizing electrochemical and theoretical computational chemistry techniques (Mashuga et al., 2017).
Properties
IUPAC Name |
3-chloro-6-(5-methylfuran-2-yl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-2-4-8(13-6)7-3-5-9(10)12-11-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLLRLIRPLSNNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401270761 | |
Record name | 3-Chloro-6-(5-methyl-2-furanyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401270761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105195-02-5 | |
Record name | 3-Chloro-6-(5-methyl-2-furanyl)pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-(5-methyl-2-furanyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401270761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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